molecular formula C14H21N B13558397 2-(2-Tert-butylphenyl)pyrrolidine

2-(2-Tert-butylphenyl)pyrrolidine

Cat. No.: B13558397
M. Wt: 203.32 g/mol
InChI Key: OALPXFJKHZQIGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenyl)pyrrolidine typically involves the reaction of 2-tert-butylphenylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-tert-butylphenylamine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrrolidine ring allows for interactions with various biological macromolecules, while the tert-butyl group can influence the binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tert-butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group on the phenyl ring, which adds steric bulk and can influence the compound’s reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3

InChI Key

OALPXFJKHZQIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

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